1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-5-7(4-11-12)6-13-3-2-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI Key |
KZESQXXXADCJKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=CN=C2N |
Origin of Product |
United States |
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